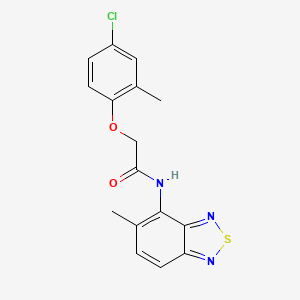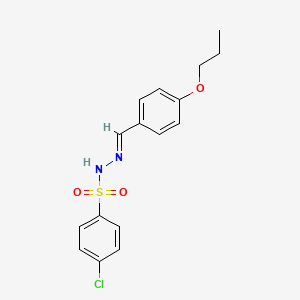
2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves catalyzed condensation reactions. For instance, novel derivatives involving thiadiazole and benzothiazole frameworks were prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, a method that could be adapted for our compound (Yu et al., 2014). Such methodologies provide a convenient and efficient route for the synthesis of complex molecules, emphasizing the importance of catalyst choice and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds often involves intricate arrangements of atoms and bonds, as seen in the single-crystal X-ray diffraction analysis of intermediate compounds like 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine (Yu et al., 2014). These analyses provide critical insights into the molecular geometry, bond lengths, angles, and overall three-dimensional arrangement, crucial for understanding the compound's chemical reactivity and interactions.
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various reagents and conditions, leading to a series of transformations. For example, the reaction of thiadiazole derivatives with piperidine under specific conditions led to the synthesis of new compounds with distinct chemical properties, as evidenced by their N-H⋯N hydrogen bonds and C-H⋯O interactions in crystalline structures (Ismailova et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are pivotal for understanding a compound's behavior in different environments. For instance, the crystalline structure analysis reveals how molecules pack in the solid state, which affects the compound's solubility and melting point. The study of such properties is essential for material science applications and formulation development in pharmaceuticals.
Chemical Properties Analysis
The chemical properties, such as acidity (pKa values), reactivity towards specific reagents, and stability under various conditions, are fundamental for the compound's applications in synthesis and drug development. For instance, the pKa determination of acetamide derivatives provides insights into their protonation states, crucial for understanding their behavior in biological systems and reactions (Duran & Canbaz, 2013).
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research demonstrates the use of bioactive benzothiazolinone acetamide analogs in spectroscopic and quantum mechanical studies. These compounds have been synthesized and analyzed for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their efficiency in light harvesting and free energy of electron injection makes them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activities suggest potential in optical devices. Molecular docking studies further indicate their interaction with biological targets like Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Antimicrobial Applications
Novel imines and thiazolidinones derived from related acetamide compounds have been synthesized and characterized for their antimicrobial activities. These compounds exhibit promising antibacterial and antifungal properties, showcasing their potential in developing new antimicrobial agents (Fuloria et al., 2009).
Antitumor Activity
A study on new benzothiazole derivatives bearing different heterocyclic rings, based on a structure similar to the acetamide , revealed considerable antitumor activity against various human tumor cell lines. These findings underscore the potential of benzothiazole and acetamide derivatives in cancer therapy (Yurttaş et al., 2015).
Photovoltaic and Electronic Applications
Compounds with structural similarities to 2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide have been studied for their photochemical and thermochemical properties. The research highlights their suitability as photosensitizers in DSSCs due to good light harvesting efficiency and free energy of electron injection, indicating their potential in renewable energy technologies (Mary et al., 2020).
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-3-5-12-16(20-23-19-12)15(9)18-14(21)8-22-13-6-4-11(17)7-10(13)2/h3-7H,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUXYPJSLQYUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5572494.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole dihydrochloride](/img/structure/B5572516.png)
![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)
![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)